(E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
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Overview
Description
(E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a furan ring, a pyrazole ring, and a propenone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling through a propenone linkage. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan or pyrazole rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Schiff Base Conjugated-Palladium Complexes: Compounds with potential anticancer properties.
Uniqueness
(E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its combination of a furan ring, a pyrazole ring, and a propenone moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
(E)-3-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3/c1-3-24-11-17(13(2)23-24)19(25)8-7-15-5-6-16(27-15)12-26-20-9-4-14(21)10-18(20)22/h4-11H,3,12H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXQGSDHPIFEDB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)C(=O)/C=C/C2=CC=C(O2)COC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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